molecular formula C12H21ClN2O3 B2481976 Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate CAS No. 1353947-81-5

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate

Cat. No. B2481976
CAS RN: 1353947-81-5
M. Wt: 276.76
InChI Key: YKXABQJNCSOJOE-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of tert-butyl-based piperazine derivatives often involves multistep reactions starting from readily available reagents. For instance, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a structurally related compound, demonstrates an efficient approach involving nucleophilic substitution, reduction, oxidation, and acylation steps, achieving a total yield of 80.2% (Chen Xin-zhi, 2011). Such methodologies highlight the complex yet achievable routes to tert-butyl piperazine derivatives, indicating similar synthetic feasibility for "Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate."

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction (XRD) provides critical insights into the conformation and geometry of tert-butyl piperazine derivatives. For example, the study on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the molecule's crystal structure and conformation, emphasizing the impact of substituents on molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl piperazine derivatives engage in various chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of such compounds involves key reactions including nucleophilic substitution, oxidation, and acylation, showcasing their chemical versatility (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of tert-butyl piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystallographic study on tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate revealed specific unit cell parameters, shedding light on the compound's solid-state characteristics (Mamat et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, and stability under various conditions, define the compound's applicability in synthesis. For example, the efficient routes to 1-tert-butyl-4-chloropiperidine illustrate the compound's chemical transformations and the generation of functional groups, indicative of the broader chemical properties of tert-butyl piperazine derivatives (Amato et al., 2005).

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate serves as a significant compound in chemical synthesis and medicinal chemistry. It is used as an intermediate in the synthesis of various biologically active compounds. For example, its derivatives have been utilized in the development of histamine H4 receptor ligands, which show potential as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008). Additionally, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an essential intermediate for small molecule anticancer drugs, highlighting the versatile role of these compounds in drug synthesis (Zhang et al., 2018).

X-ray Crystallography and Structural Analysis

This compound has also found applications in the field of X-ray crystallography and structural analysis. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, another derivative, has been studied using X-ray crystallography to understand its molecular structure and packing (Didierjean et al., 2004).

Protein Research and Biochemistry

Furthermore, tert-butyl compounds, like O-tert-Butyltyrosine, have been used in protein research. O-tert-Butyltyrosine serves as an NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities, which is crucial in understanding protein-ligand interactions (Chen et al., 2015).

Organic Chemistry and Material Science

In organic chemistry and material science, tert-butyl derivatives play a role in various synthesis processes. For example, the use of tert-butyl methyl ether in esterification and Ritter reaction demonstrates its versatility in organic synthesis (Dawar et al., 2011).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H314, H332, H335, indicating that it is harmful if swallowed, in contact with skin, if inhaled, and causes skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-9-8-14(10(16)7-13)5-6-15(9)11(17)18-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXABQJNCSOJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloroacetyl)-2-methylpiperazine-1-carboxylate

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